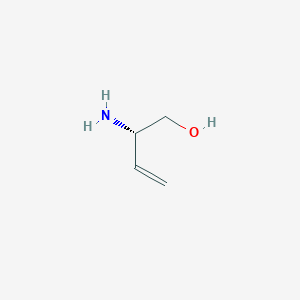

(S)-2-Amino-but-3-EN-1-OL

Description

BenchChem offers high-quality (S)-2-Amino-but-3-EN-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-but-3-EN-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-aminobut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-2-4(5)3-6/h2,4,6H,1,3,5H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBAYXYCMQLBCZ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370352 | |

| Record name | AC1MC1CR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117609-25-3 | |

| Record name | AC1MC1CR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and stereochemistry of (S)-2-Amino-but-3-en-1-ol

An In-depth Technical Guide to (S)-2-Amino-but-3-en-1-ol: Structure, Properties, and Synthetic Utility

Abstract

(S)-2-Amino-but-3-en-1-ol, also known as (S)-1-Vinylglycinol, is a chiral trifunctional molecule of significant interest to researchers in organic synthesis and drug development. Possessing a primary amine, a primary alcohol, and a vinyl group centered around a single stereocenter, it represents a versatile building block for the construction of complex, enantiomerically pure molecules. This guide provides a detailed examination of its chemical structure, stereochemistry, and physicochemical properties. Furthermore, it offers a predictive analysis of its spectroscopic characteristics, discusses viable synthetic strategies, and explores its potential applications, particularly in the context of pharmaceutical development, by drawing parallels with structurally related compounds of known importance.

Molecular Structure and Physicochemical Properties

The utility of (S)-2-Amino-but-3-en-1-ol as a synthetic intermediate is derived directly from its unique structural arrangement. A comprehensive understanding of its identity, stereochemistry, and physical properties is fundamental for its effective application.

Chemical Identity

The compound is systematically named according to IUPAC nomenclature, but it is also known by several synonyms. It is most commonly supplied and handled as its hydrochloride salt to improve stability and ease of handling.[1]

| Identifier | Value | Source(s) |

| IUPAC Name | (2S)-2-aminobut-3-en-1-ol | [2] |

| Synonyms | (S)-1-Vinylglycinol, (S)-2-amino-3-buten-1-ol | [3] |

| CAS Number | 117609-25-3 (Free Base) | [3] |

| 219803-57-3 (Hydrochloride Salt) | [1][2][4] | |

| Molecular Formula | C₄H₉NO (Free Base) | [3][5][6] |

| C₄H₁₀ClNO (Hydrochloride Salt) | [1][2][4] | |

| Molecular Weight | 87.12 g/mol (Free Base) | [3][5][6] |

| 123.58 g/mol (Hydrochloride Salt) | [2][4] | |

| InChIKey | DWGZNOXQUQANQJ-WCCKRBBISA-N (HCl Salt) | [2] |

Structural Elucidation and Stereochemistry

(S)-2-Amino-but-3-en-1-ol is characterized by a four-carbon chain containing three distinct functional groups: a primary alcohol (-CH₂OH) at C1, a primary amine (-NH₂) at C2, and a vinyl group (-CH=CH₂) at C3-C4.[3] The carbon at the C2 position is a chiral center, giving rise to two possible enantiomers. This guide focuses on the (S)-enantiomer.

The assignment of the (S)-configuration follows the Cahn-Ingold-Prelog (CIP) priority rules:

-

-NH₂ (highest atomic number) receives priority 1.

-

-CH=CH₂ receives priority 2 over the -CH₂OH group.

-

-CH₂OH receives priority 3.

-

-H (lowest priority, pointing away) receives priority 4.

Tracing the path from priority 1 to 2 to 3 reveals a counter-clockwise direction, confirming the (S) absolute configuration. The specific spatial arrangement of these functional groups is critical, as it dictates the molecule's interaction with other chiral entities, a cornerstone of its utility in asymmetric synthesis and pharmacology.[3]

Physicochemical Properties

The physical properties of the compound, particularly its hydrochloride salt, are important for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Physical Form | Solid (as Hydrochloride Salt) | |

| Boiling Point | 174.6°C (Predicted for HCl Salt) | [4][7] |

| Flash Point | 59.4°C (Predicted for HCl Salt) | [4][7] |

| Storage | 2-8°C, protect from light | [8] |

| Purity | Typically ≥95% or ≥97% | [6] |

Spectroscopic Characterization (Predictive Analysis)

| Technique | Predicted Signature | Rationale |

| ¹H NMR | δ 5.5-6.0 (1H, m, -CH=), δ 5.0-5.4 (2H, m, =CH₂), δ 3.5-3.8 (2H, m, -CH₂OH), δ 3.0-3.4 (1H, m, -CH(N)-), δ 1.5-2.5 (3H, br s, -NH₂ and -OH) | Based on analogous structures[9], the vinyl protons will be in the characteristic downfield region. The protons on the carbon bearing the alcohol (-CH₂OH) and the chiral center proton (-CH(N)-) will be in the 3-4 ppm range. Amine and alcohol protons are exchangeable and appear as a broad singlet. |

| ¹³C NMR | δ 135-140 (-CH=), δ 115-120 (=CH₂), δ 65-70 (-CH₂OH), δ 55-60 (-CH(N)-) | The sp² carbons of the vinyl group are the most downfield. The carbon attached to the electronegative oxygen will be further downfield than the one attached to nitrogen. |

| IR (cm⁻¹) | 3200-3500 (br, O-H & N-H stretch), 3010-3090 (=C-H stretch), 1640 (C=C stretch), 1050-1150 (C-O stretch), 1000-1100 (C-N stretch) | These values correspond to the characteristic vibrational frequencies of the primary alcohol, primary amine, and vinyl functional groups present in the molecule.[10] |

| Mass Spec. | M⁺ at m/z 87 (EI), M+H⁺ at m/z 88 (ESI). | The molecular ion peak is expected at its molecular weight. Key fragmentation would involve the loss of •CH₂OH (m/z 56) or cleavage to yield allylic and hydroxymethyl fragments.[11] |

Synthesis and Handling

The enantioselective synthesis of (S)-2-Amino-but-3-en-1-ol is a key challenge that underscores principles of modern organic chemistry. The goal is to control the stereochemistry at the C2 position.

Synthetic Strategies

Three primary strategies can be envisioned for its synthesis:

-

Chiral Pool Synthesis: This is often the most efficient approach. It involves starting with a readily available, inexpensive, and enantiomerically pure natural product. For this target, L-vinylglycine, the corresponding amino acid, would be an ideal precursor. Reduction of the carboxylic acid moiety, without affecting the vinyl group, would yield the desired product. This requires a selective reducing agent, such as borane or its derivatives, that does not reduce the double bond.

-

Asymmetric Synthesis: This involves creating the chiral center from an achiral starting material using a chiral catalyst or auxiliary. While powerful, this approach often requires more extensive route development.

-

Racemic Synthesis and Resolution: A racemic mixture of the amino alcohol can be synthesized and then separated into its constituent enantiomers. A classic method involves derivatizing the amine with a chiral acid to form diastereomeric salts, which can be separated by crystallization. Enzymatic resolution is also a potent alternative.[12]

Conceptual Synthesis Workflow

The reduction of L-vinylglycine represents the most direct conceptual pathway. The protocol necessitates protection of the amine to prevent side reactions with the reducing agent.

Sources

- 1. (S)-2-Amino-but-3-en-1-ol hydrochloride | CAS 219803-57-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. (S)-2-aminobut-3-en-1-ol hydrochloride | C4H10ClNO | CID 16007024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 117609-25-3: 3-Buten-1-ol, 2-amino-, (2S)- [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. 2-Aminobut-3-en-1-ol | C4H9NO | CID 13247016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. (2S)-2-Aminobut-3-en-1-ol hydrochloride (1:1) | 219803-57-3 [chemnet.com]

- 8. (S)-2-Aminobut-3-en-1-ol hydrochloride,97%(stabilized with MEHQ) | 219803-57-3 [sigmaaldrich.com]

- 9. (S)-(+)-2-Amino-1-butanol(5856-62-2) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

(S)-Vinylglycinol: Comprehensive Technical Guide on Chemical Identifiers, Asymmetric Synthesis, and Pharmaceutical Applications

Executive Summary

(S)-Vinylglycinol, chemically known as (2S)-2-aminobut-3-en-1-ol, is a highly versatile, non-proteinogenic chiral amino alcohol. It serves as a critical

Chemical Identity and Physicochemical Profiling

Accurate chemical identification is paramount for regulatory compliance and synthetic tracking. The free base of (S)-Vinylglycinol is a polar, reactive molecule, often converted into its hydrochloride salt or N-protected derivatives (e.g., N-Boc or N-Phthaloyl) to prevent spontaneous polymerization or degradation during storage [1].

Table 1: Primary Chemical Identifiers

| Identifier Type | Value | Relevance / Notes |

| IUPAC Name | (2S)-2-aminobut-3-en-1-ol | Standardized nomenclature defining the exact stereocenter. |

| CAS Registry Number | 117609-25-3 (Free Base)219803-57-3 (HCl Salt) | Primary tracking numbers for procurement and safety data. |

| PubChem CID | 2734533 | Database linkage for biological and chemical screening [1]. |

| SMILES | C=CN | Machine-readable string defining the (S)-configuration. |

| InChI | InChI=1S/C4H9NO/c1-2-4(5)3-6/h2,4,6H,1,3,5H2/t4-/m0/s1 | Standardized hash for cheminformatics databases. |

| InChIKey | RKBAYXYCMQLBCZ-BYPYZUCNSA-N | Unique 27-character identifier for exact structural matching. |

Table 2: Physicochemical Properties

| Property | Value | Structural Implication |

| Molecular Formula | Contains both a terminal olefin and a 1,2-amino alcohol motif. | |

| Molecular Weight | 87.12 g/mol | Low molecular weight enables high atom economy in synthesis. |

| Exact Mass | 87.0684 Da | Used for high-resolution mass spectrometry (HRMS) validation. |

| XLogP3 | -0.7 | Highly hydrophilic; requires polar solvents for extraction. |

| Topological Polar Surface Area | 46.3 Ų | Excellent membrane permeability profile for derivative APIs. |

| H-Bond Donors / Acceptors | 2 / 2 | High potential for intermolecular hydrogen bonding. |

Mechanistic Pathways in Asymmetric Synthesis

The most elegant and scalable method for synthesizing (S)-Vinylglycinol is the Palladium-catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT) of racemic butadiene monoepoxide, pioneered by Trost et al. [2]. Alternatively, cationic Pd(II) cyclizations of allylic bis-trichloroacetimidates have been developed to access enantioenriched vinylglycinol surrogates [3].

The DYKAT approach is chemically superior because it bypasses the 50% maximum yield limit of classical kinetic resolution. In this mechanism, both the (R)- and (S)-enantiomers of the cheap racemic epoxide undergo oxidative addition with a Pd(0) catalyst to form a rapidly equilibrating

Figure 1: Pd-Catalyzed DYKAT mechanism converting racemic epoxide to a single enantiomer.

Experimental Methodology: Self-Validating Protocol for (S)-Vinylglycinol

To ensure reproducibility and scientific integrity, the following protocol details the causality behind each synthetic step, embedding In-Process Controls (IPCs) to create a self-validating workflow.

Step 1: Catalyst Pre-Activation

-

Procedure: In a flame-dried Schlenk flask under argon, dissolve

(0.5 mol%) and the -

Causality: Pre-activation allows the chiral diphosphine ligand to fully displace the dibenzylideneacetone (dba) ligands. Incomplete ligand exchange leaves uncoordinated, achiral Pd(0) in solution, which would catalyze a racemic background reaction and destroy the enantiomeric excess (ee).

Step 2: Nucleophile and Base Addition

-

Procedure: Add phthalimide (1.05 eq) and

(1.05 eq) to the catalyst solution. -

Causality: Phthalimide acts as a protected nitrogen source.

is specifically chosen because it is basic enough to deprotonate phthalimide (pKa ~8.3) to form the active nucleophile, but mild enough to prevent base-catalyzed degradation of the epoxide or the sensitive

Step 3: Substrate Introduction and DYKAT

-

Procedure: Cool the mixture to 0°C. Add racemic butadiene monoepoxide (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

IPC 1 (Conversion): Monitor via GC-MS or TLC (stain with

). The reaction is complete when the volatile epoxide is consumed. -

IPC 2 (Regioselectivity): Isolate an aliquot and run

NMR. The presence of terminal vinyl protons ( -

IPC 3 (Enantiopurity): Analyze the protected intermediate via Chiral HPLC (e.g., Chiralcel OD-H column). A properly executed DYKAT will yield

ee [2]. If ee is low, the equilibration rate of the

Step 4: Deprotection (Hydrazinolysis)

-

Procedure: Dissolve the enantiopure (S)-N-phthaloyl-vinylglycinol in ethanol. Add hydrazine hydrate (3.0 eq) and reflux for 2 hours. Filter the resulting white precipitate (phthalhydrazide by-product).

-

Causality: The Gabriel synthesis deprotection mechanism cleanly liberates the primary amine. Hydrazine acts as a powerful bis-nucleophile, attacking the phthalimide carbonyls to form a stable 6-membered aromatic ring, driving the reaction forward thermodynamically. The filtrate is concentrated to yield pure (S)-Vinylglycinol.

Downstream Applications in Drug Development

(S)-Vinylglycinol's dual functionality (a primary amine and a primary alcohol) separated by a chiral center makes it an ideal precursor for complex APIs.

-

Ethambutol Synthesis: (S)-Vinylglycinol undergoes catalytic hydrogenation (e.g.,

, -

Vigabatrin Synthesis: The alcohol group of (S)-Vinylglycinol is oxidized to an acid, and the carbon chain is homologated via olefin metathesis or sequential cross-coupling to yield (S)-4-amino-5-hexenoic acid (Vigabatrin), an irreversible inhibitor of GABA transaminase used to treat refractory complex partial seizures [2].

Figure 2: Divergent synthetic workflows utilizing (S)-Vinylglycinol in API manufacturing.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2734533, (2S)-2-aminobut-3-en-1-ol." PubChem, 2025. URL: [Link]

-

Trost, B. M., Bunt, R. C., Lemoine, R. C., & Calkins, T. L. "Dynamic Kinetic Asymmetric Transformation of Diene Monoepoxides: A Practical Asymmetric Synthesis of Vinylglycinol, Vigabatrin, and Ethambutol." Journal of the American Chemical Society, 122(25), 5968-5976, 2000. URL:[Link]

-

Maleckis, A., Klimovica, K., & Jirgensons, A. "Catalytic Enantioselective Synthesis of 4-Vinyl-2-trichloromethyloxazoline: An Access to Enantioenriched Vinylglycinol Surrogate." The Journal of Organic Chemistry, 75(22), 7897-7900, 2010. URL:[Link]

- Wilkinson, R. G., et al. "Method for producing ethambutol." Russian Patent RU2712231C1, Google Patents, 2019.

A Technical Guide to the Biological Activity of (S)-2-Amino-but-3-en-1-ol Derivatives: Modulators of the GABAergic System

Executive Summary

This technical guide provides an in-depth analysis of the biological activities associated with derivatives of (S)-2-amino-but-3-en-1-ol, a chiral scaffold of significant interest in neuropharmacology. These compounds are primarily recognized as potent modulators of the γ-aminobutyric acid (GABA) system. The core mechanism of action for many prominent derivatives, exemplified by the anticonvulsant drug Vigabatrin (γ-vinyl-GABA), is the irreversible inhibition of GABA aminotransferase (GABA-AT). This enzyme is critical for the degradation of GABA, the principal inhibitory neurotransmitter in the central nervous system (CNS).[1][2][3] By inactivating GABA-AT, these derivatives cause a sustained increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission and dampening excessive neuronal excitation.[4][5][6] This guide elucidates the molecular mechanisms, structure-activity relationships (SAR), and therapeutic potential of this chemical class. We present detailed experimental protocols for the synthesis of novel analogues and for the in vitro evaluation of their biological activity, including enzyme inhibition and receptor modulation assays. The guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics for neurological disorders such as epilepsy, addiction, and anxiety.

Introduction: The GABAergic System as a Therapeutic Target

The Role of GABA in Neuronal Inhibition

Normal brain function relies on a delicate equilibrium between excitatory and inhibitory neurotransmission.[5] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS, with GABAergic synapses constituting approximately 30% of all synapses.[4] When released from a presynaptic neuron, GABA binds to its receptors on the postsynaptic membrane, typically leading to an influx of chloride ions.[3] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing overall neuronal excitability.[1][3]

Key Proteins in GABA Homeostasis: GABA-AT and GABA Receptors

The concentration of GABA in the synaptic cleft is tightly regulated by several key proteins. After its release, GABA's action is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs).[3][7] Once inside these cells, GABA is catabolized by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, GABA aminotransferase (GABA-AT).[3][6] This enzyme converts GABA into succinic semialdehyde, which is subsequently metabolized in the Krebs cycle.[5] The primary targets for GABA's inhibitory action are GABA-A and GABA-B receptors. GABA-A receptors are ligand-gated ion channels that mediate fast synaptic inhibition, while GABA-B receptors are G-protein coupled receptors that produce slower, more prolonged inhibitory signals.[3]

Therapeutic Rationale for Modulating GABA Levels

A deficit in GABAergic inhibition can lead to hyperexcitability, a state implicated in the pathophysiology of numerous neurological and psychiatric disorders.[6] When the brain's concentration of GABA falls below a critical threshold, the resulting imbalance can manifest as seizures.[6][8] Consequently, enhancing GABAergic transmission is a well-established therapeutic strategy. This can be achieved by several means, including direct agonism of GABA receptors, inhibition of GABA reuptake, or, as is the focus of this guide, inhibition of its enzymatic degradation.[7][9] Inhibiting GABA-AT has proven to be a particularly effective approach for dampening excessive neural activity and has led to the development of treatments for epilepsy and other conditions.[5][6]

(S)-2-Amino-but-3-en-1-ol: A Chiral Precursor for GABA Analogues

Chemical Properties and Stereochemistry

(S)-2-Amino-but-3-en-1-ol is a chiral building block characterized by an amine, a hydroxyl group, and a vinyl group attached to a four-carbon backbone.[10][11] Its stereochemistry, specifically the (S)-configuration at the C2 position, is a critical feature. This specific spatial arrangement is paramount, as biological systems, particularly enzyme active sites, are exquisitely sensitive to stereoisomerism. The (S)-enantiomer of its well-known derivative, Vigabatrin, is the pharmacologically active form, while the (R)-enantiomer is almost inactive.[9][12] This underscores the importance of utilizing the stereochemically pure (S)-precursor in the synthesis of new, biologically active derivatives.

Rationale for its Use as a Scaffold

The structure of (S)-2-amino-but-3-en-1-ol makes it an ideal starting point for creating structural analogues of GABA. The amino and carboxyl-surrogate (the primary alcohol) functionalities mimic the basic structure of GABA. The vinyl group is a key reactive moiety that, in derivatives like Vigabatrin, serves as a latent electrophile, enabling mechanism-based irreversible inhibition of GABA-AT.[12] By modifying this core scaffold, medicinal chemists can explore the structure-activity relationships required for potent and selective modulation of the GABAergic system.

Core Biological Activity: Inhibition of GABA Aminotransferase (GABA-AT)

The Mechanism of Irreversible Inhibition

Derivatives of (S)-2-amino-but-3-en-1-ol, most notably Vigabatrin (γ-vinyl-GABA), function as mechanism-based inactivators, or "suicide inhibitors," of GABA-AT.[12] The drug, being a structural analogue of GABA, is recognized by the enzyme's active site.[12] The catalytic process begins as it normally would for GABA, but the vinyl group of the inhibitor is positioned to react with the enzyme-PLP cofactor complex. This leads to the formation of a reactive electrophilic intermediate that covalently bonds to a nucleophilic residue in the active site, permanently and irreversibly inactivating the enzyme.[1][2]

Structural Determinants for Activity: The Role of the Vinyl Group

The vinyl moiety is the critical functional group responsible for the irreversible inhibition. It acts as a "Trojan horse," allowing the molecule to be processed by the enzyme before revealing its reactive nature. The specific placement of this group relative to the amine is crucial for proper orientation within the active site to facilitate the inactivation event.

Downstream Effects: Increased Synaptic GABA Concentration

By irreversibly inhibiting GABA-AT, these derivatives effectively shut down the primary catabolic pathway for GABA.[4] This leads to a widespread and sustained increase in GABA levels within the brain.[4][5] This elevated GABA concentration enhances both synaptic (phasic) and extrasynaptic (tonic) inhibition, effectively acting as a "brake" on the excitatory processes that can trigger seizure activity.[4] A single dose of Vigabatrin can elevate brain GABA concentrations for over a week, despite its short plasma half-life of 5-8 hours.[4][12]

Caption: GABA metabolism pathway and the site of irreversible inhibition by (S)-2-amino-but-3-en-1-ol derivatives.

Structure-Activity Relationship (SAR) of Derivatives

The biological activity of this class of compounds is highly dependent on their specific chemical structure. Key relationships have been elucidated through the study of various analogues.

Impact of Stereochemistry: The Primacy of the (S)-Enantiomer

As previously noted, stereochemistry is fundamental. The (S)-enantiomer of Vigabatrin is a potent inhibitor of GABA-AT, whereas the (R)-enantiomer is virtually inactive.[9] This highlights the precise three-dimensional fit required for substrate recognition and subsequent inactivation at the enzyme's active site. Any synthetic strategy must prioritize the generation of the pure (S)-isomer.

Modifications to the Core Scaffold: Conformationally Restricted Analogues

To better understand the optimal binding conformation, researchers have designed and synthesized conformationally rigid analogues. For example, cyclopentene and cyclohexene-based analogues of Vigabatrin have been investigated.[8] Studies showed that while some trans-isomers act as competitive reversible inhibitors, certain cis-isomers with sufficient ring flexibility can act as time-dependent, irreversible inactivators of GABA-AT.[8] This indicates that while rigidity can enhance binding affinity, a degree of conformational flexibility is necessary for the inactivation mechanism to proceed.

Bioisosteric Replacements and Functional Group Modifications

The exploration of bioisosteres for the carboxylic acid and modifications to the vinyl group can lead to derivatives with altered potency, selectivity, and pharmacokinetic profiles. For instance, replacing the vinyl group with other Michael acceptors or altering the length of the carbon chain can significantly impact the rate and efficiency of GABA-AT inactivation.

| Compound/Class | Key Structural Feature | Observed Activity | Reference |

| (S)-Vigabatrin | (S)-enantiomer, terminal vinyl group | Potent irreversible GABA-AT inactivator | [9][12] |

| (R)-Vigabatrin | (R)-enantiomer, terminal vinyl group | Almost inactive | [9] |

| Cyclopentene Analogues | Conformationally restricted 5-membered ring | Reversible inhibitors, but not inactivators | [8] |

| cis-Cyclohexene Analogues | Conformationally restricted 6-membered ring | Irreversible inactivators (active site-directed) | [8] |

| trans-Cyclohexene Analogues | Conformationally restricted 6-membered ring | Competitive reversible inhibitors | [8] |

Caption: Table summarizing the structure-activity relationships of Vigabatrin and its conformationally restricted analogues.

Broader Biological Profile: Interactions with GABA Receptors

While the primary target for many derivatives is GABA-AT, the structural similarity to GABA suggests potential interactions with GABA receptors. A comprehensive evaluation must include assessing activity at these sites to identify any polypharmacology, which could be beneficial or detrimental.

Potential for Allosteric Modulation of GABA-A Receptors

Some GABA analogues can act as positive allosteric modulators of GABA-A receptors, binding to a site distinct from the GABA binding site to enhance the receptor's response to GABA.[13][14] This potentiation of the GABA-induced chloride current can contribute to the overall anticonvulsant effect. Electrophysiological studies are essential to characterize such activity.

Assessing Activity at GABA-B Receptors

Similarly, derivatives should be screened for activity at GABA-B receptors. Binding studies comparing the affinity of new compounds to known GABA-B agonists and antagonists can reveal whether they interact with this G-protein coupled receptor, which could influence their therapeutic profile and side effects.[15]

Caption: Potential interaction of derivatives at an allosteric site on the GABA-A receptor complex.

Methodologies for Synthesis and Biological Evaluation

Proposed Synthetic Pathway for Novel Derivatives

A generalizable synthetic route starting from (S)-2-amino-but-3-en-1-ol can be employed to generate a library of novel derivatives for screening.

Caption: A generalized workflow for the synthesis of novel derivatives from the parent scaffold.

Protocol: General Synthetic Procedure

-

Amine Protection: Dissolve (S)-2-amino-but-3-en-1-ol hydrochloride in a suitable solvent (e.g., dichloromethane). Add a base (e.g., triethylamine) to neutralize the hydrochloride salt. Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature for 12-24 hours to protect the primary amine.

-

Alcohol Activation: The resulting Boc-protected alcohol is then dissolved in a solvent like pyridine or dichloromethane. A sulfonylating agent (e.g., tosyl chloride) is added, often at 0°C, and the reaction is allowed to proceed to completion to form a tosylate, a good leaving group.

-

Nucleophilic Substitution: The activated intermediate is reacted with a desired nucleophile (e.g., an azide, a cyanide, or a malonic ester) to displace the tosylate and introduce new chemical diversity at the C1 position.

-

Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane, to yield the final amine derivative.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization. Characterization is performed using NMR and mass spectrometry.

In Vitro Assay for GABA-AT Inhibition

Protocol: Cell-Based GABA-AT Activity Assay [3] This protocol utilizes U87MG human glioma cells, which endogenously express GABA-AT.

-

Cell Culture: Culture U87MG cells in appropriate media (e.g., MEM with 10% FBS) until they reach 80-90% confluency.

-

Cell Lysis: Harvest the cells and lyse them using a suitable buffer (e.g., hypotonic buffer with sonication) to prepare a cell lysate containing active GABA-AT.

-

Assay Preparation: In a 96-well plate, add the cell lysate to wells containing a reaction buffer with the GABA-AT substrates: GABA and α-ketoglutarate.

-

Inhibitor Addition: Add varying concentrations of the test derivatives to the wells. Include a known inhibitor (e.g., Vigabatrin) as a positive control and a vehicle (e.g., DMSO) as a negative control.

-

Incubation: Incubate the plate at 37°C. The GABA-AT reaction produces glutamate. The activity of a coupled enzyme, glutamate dehydrogenase, can be monitored.

-

Detection: The activity can be measured using a resazurin-based assay, where the production of NADH by the coupled enzyme reaction reduces resazurin to the fluorescent resorufin.

-

Data Analysis: Measure fluorescence at appropriate excitation/emission wavelengths. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Electrophysiological Analysis of GABA-A Receptor Modulation

Protocol: Two-Microelectrode Voltage-Clamp (TEVC) Assay [13] This method uses Xenopus laevis oocytes expressing recombinant human GABA-A receptors.

-

Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject them with cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2S). Incubate for 2-5 days to allow for receptor expression.

-

Electrophysiology Setup: Place a single oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).

-

GABA Application: Apply a low concentration of GABA (e.g., EC₅-EC₁₀) to elicit a baseline inward chloride current (IGABA).

-

Compound Application: Co-apply the test derivative along with GABA. An increase in the current amplitude compared to the baseline IGABA indicates positive allosteric modulation.

-

Data Analysis: Quantify the potentiation as a percentage increase over the baseline GABA response. Perform concentration-response experiments to determine the EC₅₀ (concentration for half-maximal potentiation) and maximal efficacy for active compounds.

Therapeutic Potential and Future Directions

Epilepsy and Seizure Disorders

The primary and most validated application for this class of compounds is the treatment of epilepsy. Vigabatrin is approved for refractory complex partial seizures and infantile spasms, demonstrating the clinical efficacy of GABA-AT inhibition.[4][16] Novel derivatives with improved safety profiles or enhanced potency could provide significant benefits to patients who are non-responsive to other treatments.

Emerging Applications: Addiction, Pain, and Neurodegenerative Disorders

Research is expanding the potential applications of GABA-AT inhibitors. By elevating GABA levels, these compounds can modulate the brain's reward pathways, suggesting a role in treating substance use disorders.[5][6][17] Furthermore, restoring GABAergic tone may offer neuroprotective effects, making these compounds candidates for treating neurodegenerative diseases like Alzheimer's and Huntington's disease.[5][8]

Challenges and Considerations: Off-Target Effects and Bioavailability

A major challenge in developing these derivatives is managing the side-effect profile. Vigabatrin is associated with a risk of permanent peripheral vision loss, which limits its use.[12][16] Future drug design must focus on creating derivatives that retain high efficacy for GABA-AT while minimizing off-target toxicities. Optimizing pharmacokinetic properties, such as blood-brain barrier penetration and metabolic stability, is also critical for developing successful CNS therapeutics.

Conclusion

Derivatives of (S)-2-amino-but-3-en-1-ol represent a promising class of neuromodulatory agents, primarily acting through the potent and often irreversible inhibition of GABA aminotransferase. This mechanism provides a robust method for increasing brain GABA levels, offering significant therapeutic potential for epilepsy and a range of other CNS disorders. The future of this field lies in leveraging the detailed understanding of structure-activity relationships and molecular mechanisms to design next-generation compounds with superior efficacy and safety profiles. The methodologies outlined in this guide provide a framework for the rational design, synthesis, and biological evaluation of such novel derivatives, paving the way for new and improved treatments for debilitating neurological conditions.

References

- What is the mechanism of Vigabatrin? - Patsnap Synapse. (2024, July 17).

- Gedalva, T., et al. (2011). Mechanism of action of vigabatrin: correcting misperceptions. Epilepsia, 52 Suppl 4, 1-7.

- Pharmacology of Vigabatrin (Sabril) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 8).

- Vigabatrin - Wikipedia. (n.d.).

- Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.).

- Froestl, W., et al. (1993). Structural determinants of activity at the GABAB receptor. A comparison of phosphoethanolamine and related GABA analogs. Neuropharmacology, 32(8), 749-57.

- Al-Harthy, T., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. Molecules, 28(23), 7899.

- What are GABA transaminase inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).

- Khom, S., et al. (2016). Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. European Journal of Pharmacology, 770, 139-147.

- Silverman, R. B. (2021). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Chemical Reviews, 121(15), 9336-9384.

- Bruno, O., et al. (2007). Synthesis, structure-activity relationships at the GABA(A) receptor in rat brain, and differential electrophysiological profile at the recombinant human GABA(A) receptor of a series of substituted 1,2-diphenylimidazoles. Journal of Medicinal Chemistry, 50(12), 2843-55.

- Heaulme, M., et al. (1986). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry, 29(10), 1972-80.

- GABA analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.).

- Qiu, J., et al. (2002). Inactivation and Inhibition of γ-Aminobutyric Acid Aminotransferase by Conformationally Restricted Vigabatrin Analogues. Journal of Medicinal Chemistry, 45(21), 4725-4728.

- Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Chemical Reviews, 118(8), 4037-4070.

- Ways of modulating GABA transporters to treat neurological disease. (2024, July 27). Expert Opinion on Therapeutic Targets, 28(8), 615-628.

- (S)-2-aminobut-3-en-1-ol hydrochloride | C4H10ClNO | CID 16007024 - PubChem. (n.d.).

- CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents. (n.d.).

- 2-Aminobut-3-en-1-ol | C4H9NO | CID 13247016 - PubChem. (n.d.).

Sources

- 1. What is the mechanism of Vigabatrin? [synapse.patsnap.com]

- 2. Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]

- 6. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pharmacy180.com [pharmacy180.com]

- 10. (S)-2-aminobut-3-en-1-ol hydrochloride | C4H10ClNO | CID 16007024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Aminobut-3-en-1-ol | C4H9NO | CID 13247016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Vigabatrin - Wikipedia [en.wikipedia.org]

- 13. Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Document: Synthesis, structure-activity relationships at the GABA(A) receptor in rat brain, and differential electrophysiological profile at the reco... - ChEMBL [ebi.ac.uk]

- 15. Structural determinants of activity at the GABAB receptor. A comparison of phosphoethanolamine and related GABA analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

The Strategic Role of (S)-Vinylglycinol as a Chiral Building Block in Modern Drug Discovery

Executive Summary

(S)-Vinylglycinol, chemically designated as (S)-2-amino-3-buten-1-ol, represents a highly versatile chiral synthon in medicinal chemistry. Its unique structural motif—an allylic amine coupled with a primary alcohol—enables divergent synthetic pathways toward complex pharmacophores. This technical guide explores the mechanistic rationale behind its asymmetric synthesis, its application in developing critical therapeutics (e.g., Vigabatrin, Ethambutol), and field-proven experimental protocols designed to maintain absolute stereochemical integrity.

Introduction: The Molecular Architecture of (S)-Vinylglycinol

In drug discovery, the spatial arrangement of atoms dictates the pharmacodynamic and pharmacokinetic profile of a therapeutic agent. (S)-Vinylglycinol serves as a privileged chiral building block due to its dense functionalization. The terminal alkene provides a highly reactive handle for cross-metathesis, oxidative cleavage, or Heck couplings, while the 1,2-amino alcohol moiety allows for stereospecific heterocyclic ring formation.

Mechanistic Pathways & Synthetic Access

The utility of (S)-Vinylglycinol is fundamentally tied to the efficiency and scalability of its synthesis. Researchers have developed two primary paradigms to access this molecule with high enantiomeric excess (ee).

Chiral Pool Synthesis via L-Homoserine Lactone

Early approaches relied on the chiral pool to bypass complex asymmetric catalysis. Berkowitz and Smith demonstrated a highly efficient route starting from L-homoserine lactone[1]. By utilizing acid-labile protecting groups (Boc and diphenylmethyl ester) and a non-reducing phenylselenolate equivalent for lactone cleavage, the method prevents racemization[1].

-

Mechanistic Causality: The choice of a mild phenylselenolate equivalent is critical; it avoids the reductive cleavage of the Boc group that typically occurs with standard reagents, ensuring the stereocenter remains intact and yielding the product in ≥95% ee[1].

Catalytic Asymmetric Synthesis: The DYKAT Paradigm

A major breakthrough in the scalable synthesis of (S)-Vinylglycinol was the Dynamic Kinetic Asymmetric Transformation (DYKAT) developed by Trost and colleagues[2]. Classical kinetic resolution limits the theoretical yield of a single enantiomer to 50%. DYKAT circumvents this ceiling by utilizing commercially available racemic butadiene monoepoxide[2].

-

Mechanistic Causality: A Pd(0) catalyst undergoes oxidative addition to the epoxide, forming a π-allyl palladium intermediate. Because this intermediate undergoes rapid equilibration between its diastereomeric forms at a rate faster than nucleophilic attack, the chiral ligand directs the phthalimide nucleophile to attack exclusively from one face[2]. This dynamic equilibration outcompetes nucleophilic capture, effectively funneling a racemic mixture into a single enantiomeric product (>99% ee after crystallization)[2].

Fig 1. DYKAT mechanism for (S)-Vinylglycinol synthesis via Pd-catalyzed allylic amination.

Applications in Drug Discovery

The structural versatility of (S)-Vinylglycinol has cemented its role in the synthesis of several FDA-approved drugs and advanced clinical candidates.

Vigabatrin: Mechanism-Based Inactivation

Vigabatrin (γ-vinyl-GABA) is an anti-epileptic drug that functions as a suicide inhibitor of GABA transaminase[3]. The synthesis of Vigabatrin requires precise stereocontrol, which is elegantly achieved using (S)-Vinylglycinol as the starting material. Through a concise four-step sequence involving chain extension, the vinyl group is preserved to serve as the mechanistic trigger that covalently binds to the PLP-dependent enzyme active site[2].

Ethambutol: Stereospecific Anti-Tuberculosis Agents

Ethambutol is a frontline therapeutic for Mycobacterium tuberculosis. Its biological activity resides exclusively in the (S,S)-enantiomer. (S)-Vinylglycinol provides an asymmetric foundation for Ethambutol; oxidative cleavage of the double bond yields (R)-serine derivatives, which are then elaborated into the ethylenediamine core of Ethambutol in just six steps[2].

Chiral Pyrrolidine Scaffolds for CK1 Inhibitors

Beyond legacy drugs, (S)-Vinylglycinol is crucial in modern targeted therapies. Luxenburger et al. utilized it to synthesize chiral pyrrolidine scaffolds for Casein Kinase 1 (CK1) inhibitors[4]. By extending the pharmacophore of a 3,4-diaryl-isoxazole core toward the ribose pocket of the ATP binding site, the chiral pyrrolidines significantly enhanced kinase selectivity[4]. The core pyrrolidine ring is formed via Ring-Closing Metathesis (RCM) of an N-allyl-(S)-vinylglycinol intermediate[4].

Fig 2. Divergent synthesis of key therapeutics and scaffolds from (S)-Vinylglycinol.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the causal steps required for the synthesis and utilization of (S)-Vinylglycinol.

Protocol A: DYKAT Synthesis of Protected (S)-Vinylglycinol[2]

Objective: Convert racemic butadiene monoepoxide to (S)-N-phthaloyl-vinylglycinol.

-

Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve

(0.5 mol%) and the chiral Trost ligand (1.5 mol%) in anhydrous dichloromethane (DCM).-

Causality: Pre-mixing allows the formation of the active chiral Pd(0) complex before substrate introduction, preventing un-catalyzed racemic background reactions.

-

-

Reagent Addition: Add phthalimide (1.05 eq) and sodium carbonate (0.05 eq).

-

Causality: A catalytic amount of base is required to initiate the deprotonation of phthalimide, enhancing its nucleophilicity without causing base-catalyzed degradation of the epoxide.

-

-

Substrate Introduction: Cool the mixture to 0°C and add racemic butadiene monoepoxide (1.0 eq) dropwise.

-

Causality: Cooling prevents premature, non-enantioselective ring opening.

-

-

Reaction & Equilibration: Stir at room temperature for 12 hours. The rapid equilibration of the π-allyl intermediate ensures both enantiomers of the epoxide funnel into the (S)-product.

-

Self-Validation System: Purify via flash chromatography. Validate optical purity by converting a small aliquot to a Mosher ester and analyzing via

NMR. The diastereomeric ratio must reflect >98% ee before proceeding to deprotection.

Protocol B: Ring-Closing Metathesis (RCM) to Chiral Pyrrolidines[4]

Objective: Synthesize 3,4-dehydroprolinol intermediates for CK1 inhibitors.

-

N-Allylation: Treat (S)-Vinylglycinol with NaH (1.5 eq) in anhydrous DMF at 0°C, followed by allyl bromide (1.2 eq).

-

Causality: NaH selectively deprotonates the amine (if appropriately protected) to direct N-alkylation, yielding the diene precursor required for metathesis.

-

-

Metathesis: Dissolve the N-allyl-(S)-vinylglycinol in degassed DCM (0.01 M). Add Grubbs 1st-generation catalyst (benzylidene-bis(tricyclohexylphosphino)dichlororuthenium) (5 mol%).

-

Causality: High dilution (0.01 M) is critical to favor intramolecular ring-closing metathesis over intermolecular cross-metathesis (which leads to unwanted polymerization).

-

-

Reflux & Quench: Reflux for 4 hours. Quench with ethyl vinyl ether to deactivate the ruthenium catalyst.

-

Self-Validation System: Isolate via column chromatography. Confirm the formation of the pyrrolidine ring via the disappearance of terminal alkene protons in

NMR (multiplets at 5.0-6.0 ppm).

Quantitative Data & Comparative Analysis

The selection of a synthetic route depends on scale, desired atom economy, and available infrastructure. Table 1 summarizes the quantitative metrics of the primary methods.

| Synthesis Route | Starting Material | Key Catalyst / Reagent | Yield (%) | Enantiomeric Excess (ee %) | Atom Economy | Primary Application |

| Chiral Pool [1] | L-Homoserine Lactone | Sodium Phenylselenolate | 72% (over 4 steps) | ≥95% | Low (Heavy Se waste) | Lab-scale Unnatural Amino Acids |

| DYKAT [2] | Racemic Butadiene Monoepoxide | Pd(0) + Chiral Ligand | >95% | >99% | High | Industrial-scale Vigabatrin/Ethambutol |

| Cationic Pd(II) Catalysis [5] | Allylic bis-trichloroacetimidates | Biphenyl diphosphine-Pd(II) | 85-90% | 92-96% | Moderate | Specialized Vinyloxazolines |

Table 1. Comparative metrics of (S)-Vinylglycinol synthesis methodologies.

Conclusion

(S)-Vinylglycinol is not merely a chemical intermediate; it is a strategic node in the drug discovery network. By mastering its synthesis—whether through the elegant equilibration dynamics of DYKAT or the robust reliability of the chiral pool—medicinal chemists can unlock divergent pathways to critical therapeutics. The rigorous application of self-validating protocols ensures that the stereochemical integrity of this building block is preserved, ultimately translating to high-fidelity target engagement in the clinic.

References

1. - Journal of the American Chemical Society 2. - Synthesis 3. - Molecules 4. - Drug Development Research 5. - PubMed

Sources

- 1. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Catalytic enantioselective synthesis of 4-vinyl-2-trichloromethyloxazoline: an access to enantioenriched vinylglycinol surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]

Difference between (S)-Vinylglycinol and (R)-Vinylglycinol

An In-depth Technical Guide to the Stereoisomers of Vinylglycinol: (S) vs. (R)

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of chiral molecules, few exemplify the profound impact of stereochemistry on biological function as starkly as the enantiomers of vinylglycinol. While possessing identical chemical formulas and connectivity, (S)-Vinylglycinol and (R)-Vinylglycinol exhibit divergent paths in synthesis, biological activity, and application. This technical guide provides an in-depth exploration of these differences, offering researchers, scientists, and drug development professionals a comprehensive resource. We will dissect their stereospecific synthesis, compare their physicochemical properties, elucidate their distinct biochemical roles, and detail the analytical methodologies required for their differentiation. This document is structured to provide not just protocols, but the causal scientific reasoning behind them, ensuring a foundational understanding for practical application.

Introduction: The Centrality of Chirality

Vinylglycinol, or 2-amino-3-buten-1-ol, is a non-proteinogenic amino alcohol that serves as a valuable chiral building block in synthetic organic chemistry. Its structure features a stereogenic center at the C2 position, giving rise to two non-superimposable mirror images: (S)-Vinylglycinol and (R)-Vinylglycinol. The "handedness" of these molecules is not a trivial structural footnote; it is the primary determinant of their interaction with the inherently chiral environment of biological systems, such as enzymes and receptors.[1][2]

The pharmaceutical industry has increasingly shifted away from racemic mixtures, recognizing that often only one enantiomer provides the desired therapeutic effect while the other may be inactive or, in some cases, contribute to adverse effects.[3] This underscores the critical need for robust methods of enantioselective synthesis and precise analytical characterization. This guide delves into the core distinctions between the (S) and (R) enantiomers of vinylglycinol, providing the technical foundation necessary for their strategic use in research and development.

Stereochemistry and Physicochemical Properties

The absolute configuration of the chiral carbon in vinylglycinol is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on the chiral carbon (C2) are ranked by atomic number: -NH₂ (1), -CH=CH₂ (2), -CH₂OH (3), and -H (4). For the (S)-enantiomer, with the lowest priority group (-H) pointing away, the sequence from highest to lowest priority (1→2→3) proceeds in a counter-clockwise direction. For the (R)-enantiomer, this sequence is clockwise.

While sharing many physical properties due to their identical atomic composition, their defining difference lies in their interaction with plane-polarized light.

Table 1: Comparative Physicochemical Properties of Vinylglycinol Enantiomers

| Property | (S)-Vinylglycinol | (R)-Vinylglycinol |

| Synonyms | (S)-2-Aminobut-3-en-1-ol, L-Vinylglycinol | (R)-2-Aminobut-3-en-1-ol, D-Vinylglycinol |

| Molecular Formula | C₄H₉NO | C₄H₉NO |

| Molecular Weight | 87.12 g/mol | 87.12 g/mol |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |

| Specific Rotation [α]D | Negative (-) | Positive (+) |

| Primary Application | Chiral synthon, Precursor to enzyme inhibitors | Chiral synthon, Stereochemical control |

Enantioselective Synthesis: Crafting Chiral Architectures

The synthesis of enantiomerically pure vinylglycinol is a cornerstone of its application. Methodologies often rely on the chiral pool, leveraging naturally occurring chiral molecules, or on asymmetric catalysis.

Synthesis of (S)-Vinylglycinol via Dynamic Kinetic Asymmetric Transformation (DYKAT)

A highly elegant and efficient method for synthesizing (S)-Vinylglycinol was developed by Trost and coworkers, employing a Palladium-catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT) of racemic butadiene monoepoxide.[4] This approach is powerful because it can theoretically convert 100% of a racemic starting material into a single enantiomeric product.

The reaction hinges on a Pd(0)-catalyzed allylic amination. A chiral phosphine ligand provides the asymmetric environment around the palladium catalyst, ensuring that the nucleophile (phthalimide) adds selectively to form the (S)-enantiomer.[4]

Figure 1: Trost's DYKAT approach to (S)-Vinylglycinol.

Experimental Protocol: Synthesis of (S)-Vinylglycinol Precursor (50) [4]

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere (Argon), dissolve the chiral ligand (e.g., ligand 49 from Trost's work) and a Pd(0) source (e.g., [Pd₂(dba)₃]·CHCl₃) in anhydrous, degassed solvent (e.g., CH₂Cl₂). Stir for 30 minutes at room temperature.

-

Reaction Setup: To the catalyst solution, add phthalimide followed by racemic butadiene monoepoxide.

-

Reaction Execution: Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring by Thin Layer Chromatography (TLC) for the consumption of the epoxide.

-

Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue using silica gel column chromatography (e.g., with a hexane/ethyl acetate gradient) to yield the enantiomerically enriched product, (S)-2-phthalimido-3-buten-1-ol (50 ).

-

Deprotection: The phthalimide protecting group can be removed using standard procedures, such as treatment with hydrazine hydrate, followed by acidic workup to yield (S)-Vinylglycinol hydrochloride.

Synthesis of (R)- and (S)-Vinylglycine via Enzymatic Resolution

An alternative strategy, particularly useful for accessing both enantiomers, is the enzymatic resolution of a racemic mixture. Crout and coworkers developed a route starting from a racemic vinylglycine derivative, which can then be reduced to the corresponding vinylglycinol.[4][5] The enzyme papain is used to selectively esterify one enantiomer, allowing for their separation.

Experimental Protocol: Papain-Mediated Resolution of N-Boc-(D,L)-Vinylglycine [5]

-

Substrate Preparation: Synthesize racemic N-tert-butoxycarbonyl (Boc)-protected vinylglycine.

-

Biphasic System Setup: Prepare a two-phase system. The aqueous phase consists of a citrate buffer (pH ~4.2) containing papain and a reducing agent (e.g., L-cysteine). The organic phase (e.g., CCl₄) contains the racemic N-Boc-vinylglycine and an alcohol (e.g., benzyl alcohol).

-

Enzymatic Esterification: Vigorously stir the biphasic mixture at a controlled temperature (e.g., 37°C). The papain enzyme, active at the interface, will catalyze the enantioselective esterification of the L-enantiomer ((S)-vinylglycine derivative).

-

Separation: After an appropriate time (e.g., 48-72 hours), separate the organic and aqueous layers.

-

Isolation:

-

From the Organic Layer: Isolate the benzyl ester of N-Boc-(S)-vinylglycine. Saponification (e.g., with NaOH) followed by acidification will yield N-Boc-(S)-vinylglycine.

-

From the Aqueous Layer: Acidify the aqueous layer to precipitate the unreacted N-Boc-(R)-vinylglycine.

-

-

Final Conversion: The separated N-Boc protected enantiomers of vinylglycine can be deprotected and reduced to yield (S)- and (R)-Vinylglycinol, respectively.

Figure 2: Enzymatic resolution workflow for separating vinylglycine enantiomers.

Biological Activity: A Tale of Two Enantiomers

The structural divergence of (S)- and (R)-Vinylglycinol translates directly into distinct biological roles. This is most pronounced in their corresponding amino acids, (S)- and (R)-vinylglycine.

(S)-Vinylglycine: The Mechanism-Based Inhibitor

(S)-Vinylglycine (L-Vinylglycine) is a well-characterized mechanism-based inhibitor, often called a "suicide substrate," for a variety of pyridoxal-5'-phosphate (PLP)-dependent enzymes.[6][7] These enzymes are crucial for amino acid metabolism.

Mechanism of Action: L-Vinylglycine enters the enzyme's active site and begins the catalytic cycle as if it were a normal substrate.[6][8] The enzyme facilitates the removal of the α-proton, generating a quinonoid intermediate. However, instead of proceeding through a productive pathway, the vinyl group's unique electronics allow for an isomerization to an α,β-unsaturated iminium ion. This intermediate is a potent Michael acceptor. A nucleophilic residue in the enzyme's active site (often the same lysine that binds PLP) attacks the γ-carbon of the inhibitor, forming a stable, covalent bond.[4][8] This covalent modification permanently inactivates the enzyme.

One of the most studied targets is 1-aminocyclopropane-1-carboxylate (ACC) synthase , a key enzyme in the biosynthesis of the plant hormone ethylene.[6][8] By inactivating this enzyme, L-vinylglycine effectively halts ethylene production.

Figure 3: Mechanism of suicide inhibition of PLP-enzymes by L-Vinylglycine.

(R)-Vinylglycine: The Less Active Counterpart

The biological activity of (R)-Vinylglycine (D-Vinylglycine) is far less pronounced and often serves as a negative control in studies involving the (S)-enantiomer. While some enzymes, like D-amino acid oxidase, can process D-amino acids and may oxidize D-vinylglycine, it does not typically exhibit the potent, mechanism-based inhibition characteristic of its L-counterpart.[9] Its primary utility in drug development and research is as a chiral building block for the synthesis of molecules containing D-amino acid motifs, which can enhance peptide stability against proteolysis.[]

Analytical Differentiation

The ability to accurately separate and quantify the enantiomers of vinylglycinol is essential for quality control in synthesis and for stereospecific biological assays. As they have nearly identical physical properties, specialized chiral methods are required.[11]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and definitive method for enantiomeric separation.[1][12] The technique relies on a Chiral Stationary Phase (CSP), which contains a chiral selector that interacts diastereomerically with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification.

Experimental Protocol: Chiral HPLC Analysis

-

Derivatization (Optional but common): To improve chromatographic behavior and detectability, the amino group of vinylglycinol is often derivatized with a UV-active agent (e.g., dansyl chloride, dabsyl chloride, or by forming a carbamate).

-

Column Selection: Choose a suitable Chiral Stationary Phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives coated on silica) are highly versatile and effective for this class of compounds.

-

Mobile Phase: A typical mobile phase for normal-phase chiral chromatography consists of a mixture of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol or ethanol. The exact ratio must be optimized to achieve baseline separation.

-

Analysis:

-

Inject a standard solution of the racemic mixture to determine the retention times for both the (R) and (S) enantiomers.

-

Inject the sample solution under the same conditions.

-

Integrate the peak areas to determine the enantiomeric excess (ee) or enantiomeric ratio (er).

-

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. It is a fundamental technique for confirming the identity of an enantiomer.

-

(S)-Vinylglycinol will rotate light in one direction (levorotatory, -).

-

(R)-Vinylglycinol will rotate light in the opposite direction by an equal magnitude (dextrorotatory, +).

The specific rotation [α]D is a characteristic physical constant for each enantiomer under defined conditions (concentration, solvent, temperature, wavelength).

Conclusion

The distinction between (S)-Vinylglycinol and (R)-Vinylglycinol is a powerful illustration of stereochemical principles in action. Their identical molecular formulas belie profoundly different realities: from the asymmetric strategies required for their synthesis to their opposing optical rotations and, most critically, their divergent biological activities. (S)-Vinylglycinol, through its precursor L-vinylglycine, acts as a potent suicide inhibitor of key metabolic enzymes, making it a valuable tool for biochemical research and a lead structure for drug design. In contrast, (R)-Vinylglycinol is largely inert in these pathways but serves as an essential chiral synthon for other applications. For the drug development professional, this underscores a fundamental truth: in the world of chiral molecules, the mirror image is not a reflection of identity, but of profound functional difference.

References

-

Feng, L., & Kirsch, J. F. (2000). L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase. Biochemistry, 39(10), 2436–2444. [Link]

-

Maleckis, A., et al. (2010). Enantioselective Synthesis of Vinylglycinol. The Journal of Organic Chemistry, 75(22), 7898-7901. (Note: A direct link was unavailable, the reference points to a PDF on Scribd which describes the work). [Link]

-

Grutter, M. G., & Kirsch, J. F. (2005). Structure of ACC synthase inactivated by the mechanism-based inhibitor L-vinylglycine. FEBS Letters, 579(13), 2753-2756. [Link]

-

Berkowitz, D. B., et al. (2006). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Chemical Reviews, 106(8), 3229–3276. [Link]

-

Lin, C. E., et al. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. Processes, 6(11), 220. [Link]

-

Berkowitz, D. B., et al. (2000). Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. The Journal of Organic Chemistry, 65(10), 3049-3062. [Link]

-

Küchenthal, C. H., et al. (2010). An improved protocol for the preparation of (S)-vinylglycine from (S)-methionine. Amino Acids, 39(2), 443–448. [Link]

-

Ahmadi, R., & Emami, S. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry, 232, 114197. [Link]

-

Lumbroso, A., et al. (2010). An efficient and scalable synthesis of N-(benzyloxycarbonyl)- and N-(methyloxycarbonyl)-(S)-vinylglycinol. Tetrahedron Letters, 51(24), 3226-3228. [Link]

-

Pharmaceutical Technology. (2008). Advances in Green Chemistry for Pharmaceutical Applications. Pharmaceutical Technology, 32(10). [Link]

-

Küchenthal, C. H., et al. (2010). An improved protocol for the preparation of (S)-vinylglycine from (S)-methionine. Amino Acids, 39(2), 443-8. [Link]

-

Auerbach, M. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Outsourcing. [Link]

-

Marcotte, P., & Walsh, C. (1976). Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase. Biochemistry, 15(14), 3070-3076. [Link]

-

Ilisz, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-155. [Link]

-

Berkowitz, D. B. (1998). Synthesis of α-Vinyl Amino Acids. Methods in Molecular Medicine, 13, 149-156. [Link]

-

Kannappan, V. (2022). Separating mirrored molecules. Chiralpedia. [Link]

-

House, D. (2017). Chirality and the Separation of Enantiomers by Liquid Chromatography. Orochem Technologies Inc.[Link]

-

Ohata, K., & Terashima, S. (2007). Synthesis and biological activity of enantiomeric pairs of 5-vinylthiolactomycin congeners. Bioorganic & Medicinal Chemistry Letters, 17(14), 4070-4074. [Link]

-

LibreTexts Chemistry. (2023). Enzyme Inhibition. [Link]

-

Hallinan, K. O., et al. (1994). Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids. Journal of the Chemical Society, Perkin Transactions 1, 3537-3543. [Link]

-

Silva, A. M. S., et al. (2021). Synthesis and biological activity of C-glycosyl 3-vinylchromones: Toward novel antioxidant drugs. ResearchGate. [Link]

-

Ghassempour, A., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Molecules, 28(16), 5991. [Link]

-

Richards, S. J., & Post, J. M. (2019). Strategies for the Development of Glycomimetic Drug Candidates. Medicinal Research Reviews, 39(2), 595-644. [Link]

-

Roy, R., & Das, S. K. (2021). Design, Synthetic Strategies, and Therapeutic Applications of Heterofunctional Glycodendrimers. Molecules, 26(8), 2351. [Link]

-

Li, Y., et al. (2024). Polyethylene Glycol-Based Materials: Transformative Applications in Biomedicine and the Food Industry. Materials Chemistry Horizons, 3, 1074-1098. [Link]

-

Ilyasov, I. R., et al. (2023). Synthesis and Biological Activity of Vinyl Derivatives of Pyridoxine. ResearchGate. [Link]

-

Silva, A. M. S., & Pinto, D. C. G. A. (2020). The Antioxidant Activity of Prenylflavonoids. Molecules, 25(3), 736. [Link]

Sources

- 1. Separating mirrored molecules – Chiralpedia [chiralpedia.com]

- 2. m.youtube.com [m.youtube.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simple synthesis of L- and D-vinylglycine (2-aminobut-3-enoic acid) and related amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of α-Vinyl Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 8. Structure of ACC synthase inactivated by the mechanism-based inhibitor L-vinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. csfarmacie.cz [csfarmacie.cz]

Technical Guide: Solubility Profile & Solvent Selection for (S)-2-Amino-but-3-en-1-ol

This guide is structured as a high-level technical whitepaper designed for application scientists and process chemists. It prioritizes mechanistic understanding and actionable protocols over generic data listing.

Executive Summary

(S)-2-Amino-but-3-en-1-ol (also known as L-Vinylglycinol) is a critical chiral building block (synthon) used in the synthesis of nucleoside analogues and complex heterocycles. Its bifunctional nature—possessing both a primary amine and a primary alcohol flanking a chiral center with a terminal alkene—creates a unique solubility profile characterized by high polarity and significant hydrogen-bonding capacity.

This guide provides a definitive analysis of its solubility behavior, predicting solvent compatibility where empirical data is sparse, and offering a self-validating protocol for precise solubility determination in a drug development context.

Physicochemical Basis of Solubility

To understand the solubility profile, we must first analyze the molecular interactions governing the solute-solvent thermodynamics.

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Formula | C₄H₇NO | Low molecular weight (<100 Da) favors solubility in small-molecule polar solvents. |

| LogP (Octanol/Water) | ~ -0.7 (Calculated) | Hydrophilic. Partitioning strongly favors the aqueous phase. |

| H-Bond Donors | 3 (NH₂, OH) | High affinity for protic solvents (Water, Methanol). |

| H-Bond Acceptors | 2 (N, O) | Good solubility in polar aprotic solvents (DMSO, DMF). |

| pKa (Amine) | ~9.5 (Estimated) | Basic. Will form salts with acids, drastically altering solubility (Oil |

| Physical State | Viscous Oil (Free Base) | Miscibility is often more relevant than "solubility" for the free base. |

Mechanistic Insight: The "Dual-Anchor" Effect

The molecule contains two "anchors" for polarity: the amino group and the hydroxyl group. The short carbon backbone (4 carbons) is insufficient to impart significant lipophilicity. Consequently, this compound resists dissolution in non-polar hydrocarbons (Hexane, Heptane) and shows limited solubility in low-polarity ethers (Diethyl Ether), often forming an immiscible oil layer ("oiling out").

Solubility Profile in Organic Solvents[1]

The following data categorizes solvent compatibility based on polarity index and dielectric constant.

Table 1: Solubility Matrix (Free Base)

| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |

| Protic Polar | Water | Miscible | Forms H-bonds readily. Difficult to extract out of water without salting out. |

| Methanol | High (>100 mg/mL) | Excellent solvent for reactions; difficult to remove traces due to H-bonding. | |

| Ethanol | High | Preferred for crystallization of derivatives. | |

| Aprotic Polar | DMSO | High | Useful for biological assays but difficult to remove (high boiling point). |

| DMF | High | Good for peptide coupling reactions involving this synthon. | |

| Acetonitrile | Moderate-High | Good compromise for chromatography; soluble but less solvation energy than MeOH. | |

| Chlorinated | Dichloromethane (DCM) | Moderate | Critical Solvent. Often used for extraction, but requires multiple washes or continuous extraction. |

| Chloroform | Moderate | Similar to DCM; often used for NMR analysis. | |

| Ethers/Esters | THF | Good | Excellent reaction solvent (e.g., Grignard compatibility). |

| Ethyl Acetate | Moderate | Standard extraction solvent. Partition coefficient is lower than DCM. | |

| Diethyl Ether | Low | Poor solubility.[1] Often used to precipitate the HCl salt form.[2] | |

| Hydrocarbons | Toluene | Low | Insoluble/Immiscible. Useful for azeotropic drying. |

| Hexanes/Heptane | Insoluble | Used as an anti-solvent to induce precipitation or wash away non-polar impurities. |

Critical Application Note: The Hydrochloride Salt of (S)-2-Amino-but-3-en-1-ol has a strictly inverted profile regarding organics. It is highly soluble in water/methanol but effectively insoluble in DCM, THF, and Ethyl Acetate. This "solubility switch" is the primary mechanism for purification.

Visualization: Solvent Selection Logic & Workflow

The following diagrams illustrate the decision-making process for solvent selection and a standard purification workflow based on solubility differences.

Diagram 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on process stage (Reaction, Extraction, Purification).

Diagram 2: Solubility-Driven Purification Workflow

Caption: Purification strategy leveraging the "Solubility Switch" between Free Base and Salt forms.

Experimental Protocol: Saturation Shake-Flask Method

Since specific quantitative data is often batch-dependent or unavailable for niche isomers, you must validate solubility in-house. This protocol ensures Trustworthiness and reproducibility.

Objective: Determine the equilibrium solubility of (S)-2-Amino-but-3-en-1-ol in a target solvent at 25°C.

Materials

-

(S)-2-Amino-but-3-en-1-ol (Test Article)

-

Target Solvent (HPLC Grade)

-

0.45 µm PTFE Syringe Filter (for organic solvents) or Nylon (for aqueous)

-

Agilent 1200 HPLC (or equivalent) or Gravimetric Balance

Step-by-Step Methodology

-

Supersaturation:

-

Add 100 mg of the compound to a 4 mL glass vial.

-

Add the target solvent in 100 µL increments.

-

Visual Check: If the solid/oil dissolves immediately, add more compound until a visible excess phase (undissolved oil or solid) remains.

-

-

Equilibration:

-

Seal the vial tightly (Parafilm over cap).

-

Agitate at 25°C for 24 hours using an orbital shaker (200 rpm).

-

Note: For viscous oils, ensure the two phases are vigorously mixed to reach equilibrium.

-

-

Phase Separation:

-

Allow the sample to stand for 1 hour.

-

Centrifuge if necessary to separate the oil droplets or suspended solids.

-

-

Sampling & Quantification (Gravimetric Method):

-

Carefully withdraw 1.0 mL of the supernatant (saturated solution).

-

Filter through a pre-wetted 0.45 µm filter into a tared weighing vessel.

-

Evaporate solvent under vacuum (Rotavap) or nitrogen stream.

-

Dry residue in a vacuum oven at 30°C for 4 hours.

-

Weigh the residue.[3]

-

Calculation:

-

-

Self-Validation Step:

-

Repeat the measurement at 48 hours. If the value differs by >5% from the 24-hour read, equilibrium was not reached. Continue shaking.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13247016, 2-Aminobut-3-en-1-ol. Retrieved from [Link]

-

Organic Syntheses (2010). Preparation of anti-1,3-Amino Alcohol Derivatives Through an Asymmetric Aldol-Tishchenko Reaction. Org. Synth. 2010, 87, 131-142. Retrieved from [Link]

-

University of Rochester (n.d.). Workup Guide: Extraction and Washing Strategies. Department of Chemistry. Retrieved from [Link]

Sources

Technical Guide: Pharmacophore Generation from (S)-2-Amino-but-3-en-1-ol

[1]

Executive Summary

(S)-2-Amino-but-3-en-1-ol (L-Vinylglycinol) represents a high-value "chiral pool" synthon in modern drug discovery.[1] Unlike simple amino alcohols, the presence of the terminal vinyl group provides a unique handle for carbon-carbon bond formation via transition metal catalysis—specifically olefin metathesis and Heck coupling—while the amino-alcohol motif serves as a pre-installed chiral center found in sphingolipids and glycosidase inhibitors. This guide delineates the synthetic divergence of this molecule into three distinct pharmacophore classes: sphingoid bases, functionalized pyrrolidines, and constrained peptidomimetics.

Part 1: Structural Analysis & Reactivity Profile[1]

The utility of (S)-2-Amino-but-3-en-1-ol stems from its orthogonal reactivity .[1] It possesses three chemically distinct functional handles that allow for sequential, chemoselective modification without racemization of the stereocenter.

-

The Primary Amine (

): Nucleophilic handle for acylation or alkylation.[1] It dictates the "head group" polarity in lipid mimetics. -

The Primary Alcohol (

): Can be oxidized to the aldehyde (accessing Garner’s aldehyde analogs) or converted to a leaving group for cyclization. -

The Terminal Alkene (

): The critical differentiator. It enables Ring-Closing Metathesis (RCM) to form heterocycles or Cross-Metathesis (CM) to elongate carbon chains.[1]

Reactivity Flowchart

The following diagram illustrates the divergence of (S)-2-Amino-but-3-en-1-ol into major pharmacophore classes.

Figure 1: Divergent synthesis pathways from L-Vinylglycinol to key bioactive scaffolds.[1][2][3][4][5]

Part 2: Core Pharmacophore Architectures

Sphingoid Bases (Lipid Signaling Modulators)

The (S)-2-amino-1,3-diol motif is the defining structural element of sphingosine, a precursor to ceramides and sphingosine-1-phosphate (S1P).[1][6] S1P signaling regulates immune cell trafficking and vascular integrity.[1]

-

Mechanism: Olefin Cross-Metathesis (CM) .

-

Application: By reacting N-protected vinylglycinol with long-chain terminal alkenes (e.g., 1-pentadecene) using Grubbs II catalyst, researchers can synthesize D-erythro-sphingosine and 1-deoxysphingosine analogs.[1]

-

Therapeutic Relevance: These analogs act as inhibitors of Ceramide Synthase or modulators of the S1P receptor, relevant in multiple sclerosis and cancer immunotherapy.

Chiral Pyrrolidines (Iminosugars)

Nitrogen heterocycles are ubiquitous in alkaloids. Vinylglycinol provides a rapid entry into enantiopure pyrrolidines via Ring-Closing Metathesis (RCM) .[1]

-

Mechanism: N-alkylation with an allyl halide followed by RCM.[1]

-

Application: The resulting 3,4-dehydropyrrolidine is a versatile intermediate.[1] Dihydroxylation of the double bond yields polyhydroxylated pyrrolidines (iminosugars).

-

Therapeutic Relevance: These compounds mimic the transition state of glycosidase hydrolysis, making them potent Glycosidase Inhibitors (anti-diabetic, anti-viral) and potential chaperones for lysosomal storage diseases.